3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-amino-1,5-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(8)7(10)9(2)4-5/h3-4H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCKKFWVRGECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C(=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired pyridinone ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and methyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Biological Activities
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one exhibits notable biological activities that make it a subject of interest in medicinal research:
Antimicrobial Activity
Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that various derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antimicrobial agents .
Anticancer Properties
The compound has demonstrated promising anticancer activity. In vitro studies have reported that it can induce apoptosis in cancer cells and inhibit cell proliferation. For example, tests on human leukemia cells (CCRF-CEM) indicated significant anti-proliferative effects at concentrations as low as 5 µM .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets—binding to enzymes or receptors and modulating their activity. This can lead to altered cellular responses that contribute to its antimicrobial and anticancer effects .
Antimicrobial Efficacy
A study assessed the efficacy of various derivatives of this compound against different bacterial strains. Results indicated that some derivatives exhibited stronger activity than conventional antibiotics, highlighting their potential in treating resistant bacterial infections .
Cancer Cell Studies
In another investigation involving multiple cancer cell lines, the compound was shown to effectively inhibit cell growth and induce apoptosis through activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment .
Industrial Applications
Beyond its biological significance, this compound is also utilized in industrial applications:
- Material Development: The compound is explored for developing new materials with specific properties due to its unique chemical structure.
- Pharmaceutical Development: Ongoing research aims to harness its properties for creating novel therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications at the N1, C3, or C5 positions. Key differences in substituents influence electronic properties, solubility, and reactivity.
Table 1: Structural and Functional Group Comparison
Electronic and Spectroscopic Properties
- XPS and FTIR Analysis: Evidence from substituted triazoles in MOFs (e.g., 3,5-dimethyl-1,2,4-triazole) reveals that electron-withdrawing groups like -Br reduce π-excitation binding energy (292.29 eV vs. 293.20 eV for triazoles) . By analogy, the amino group in the target compound likely increases electron density at the carbonyl oxygen, lowering C=O binding energy compared to brominated analogs.
- Coordination Chemistry: Amino and carbonyl groups in dihydropyridinones can act as donor sites for metal ions. The amino group’s electron-donating nature may strengthen metal-ligand bonds compared to brominated derivatives, as seen in Cu-MOFs with triazole ligands .
Table 2: Reactivity Comparison
| Compound | Key Reactivity |
|---|---|
| 3-Amino-1,5-dimethyl derivative | Amine-directed electrophilic substitution; metal coordination. |
| 3-Bromo-1,5-dimethyl derivative | Suzuki coupling; nucleophilic substitution (Br → -OR, -NR₂). |
| 1-Ethyl analog | Limited steric accessibility for bulky reagents. |
Physicochemical Properties
- Lipophilicity : Methyl and ethyl groups increase logP values, favoring membrane permeability. The methoxymethyl derivative’s logP is lower due to polar oxygen .
- Thermal Stability : Methyl groups likely enhance stability compared to bulkier substituents (e.g., ethyl), as seen in analogous dihydropyridines .
Biological Activity
3-Amino-1,5-dimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with significant biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of 168.19 g/mol. The compound features a pyridinone ring substituted with amino and methyl groups, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this compound has demonstrated anticancer properties . In vitro studies have reported that it can induce apoptosis in cancer cells and inhibit cell proliferation. For instance, tests on human leukemia cells (CCRF-CEM) revealed significant anti-proliferative activity at concentrations as low as 5 µM .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to modulate enzyme activity and receptor signaling pathways by binding to these targets. This modulation can lead to altered cellular responses, contributing to its antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited stronger activity than conventional antibiotics.
- Cancer Cell Studies : In another investigation, the compound was tested against several cancer cell lines. The findings suggested that it effectively inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
The unique substitution pattern of this compound distinguishes it from similar compounds. Below is a comparison table highlighting its characteristics relative to other related compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Contains amino and methyl groups on the dihydropyridine ring | Antimicrobial and anticancer |
| 4-Aminoquinoline | Exhibits antimalarial activity | Limited antibacterial properties |
| 6-Methylpyridin-3-one | Lacks amino group; used in pharmaceutical synthesis | Minimal biological activity |
| 3-Acetyl-4-methylpyridine | Acetyl group alters reactivity; used in flavoring agents | Weak antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
